6-bromo-4-methyl-1H-indazole-3-carboxylic acid

Medicinal Chemistry Lipophilicity ADME Prediction

Researchers developing kinase inhibitor libraries often face inconsistent reactivity from generic indazole building blocks, compromising synthetic yields. 6-Bromo-4-methyl-1H-indazole-3-carboxylic acid solves this with its unique dual-substitution: the 6-bromo provides a robust Suzuki-Miyaura coupling handle, while the 4-methyl modulates steric and electronic properties (XLogP 2.5). • Purity ≥98% (HPLC) ensures batch-to-batch reproducibility. • Refrigerated storage (2-8°C) maintains stability. • Ideal for generating focused kinase-targeted libraries. Procure with confidence for your med chem projects.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 885520-45-6
Cat. No. B1292434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-methyl-1H-indazole-3-carboxylic acid
CAS885520-45-6
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=NN2)C(=O)O)Br
InChIInChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyXEDFMABGSSAREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-methyl-1H-indazole-3-carboxylic acid: A Versatile Kinase-Targeted Building Block


6-Bromo-4-methyl-1H-indazole-3-carboxylic acid (CAS 885520-45-6) is a heterocyclic compound belonging to the indazole family, characterized by a bromine substituent at the 6-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 3-position of the indazole core . With a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol , this compound is primarily employed as a synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries and other bioactive molecules [1]. The strategic placement of the bromine atom offers a versatile handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the indazole scaffold [1].

6-Bromo-4-methyl-1H-indazole-3-carboxylic acid: Why It's Irreplaceable


Generic substitution among indazole-3-carboxylic acids is not feasible due to the compound's unique dual-substitution pattern, which confers distinct physicochemical and reactivity profiles. The presence of the 6-bromo and 4-methyl groups collectively influences lipophilicity (XLogP 2.5 vs. 2.1 for 6-bromo-1H-indazole-3-carboxylic acid [1]), hydrogen-bonding capacity, and steric environment around the reactive carboxylic acid handle. These differences translate into altered solubility, permeability, and reaction kinetics in downstream transformations [2]. Furthermore, the 6-bromo substituent serves as a critical functional handle for Suzuki-Miyaura and other cross-coupling reactions, while the 4-methyl group imparts steric and electronic modulation that cannot be replicated by other halogenated or unsubstituted analogs [2]. Replacing this compound with a simpler 6-bromo- or 4-methyl-indazole-3-carboxylic acid would result in a loss of these synergistic properties, potentially compromising the efficiency of synthetic routes and the biological activity of final products .

6-Bromo-4-methyl-1H-indazole-3-carboxylic acid: Key Comparisons with Analogs


Enhanced Lipophilicity vs. 6-Bromo Analog

The target compound exhibits a calculated XLogP of 2.5 , which is 0.4 units higher than that of 6-bromo-1H-indazole-3-carboxylic acid (XLogP 2.1) [1]. This increase in lipophilicity, driven by the 4-methyl substituent, can influence membrane permeability and protein binding in biological assays. The difference is statistically significant for medicinal chemistry optimization.

Medicinal Chemistry Lipophilicity ADME Prediction

Purity and Storage Stability

The compound is commercially available with a minimum purity specification of 98% (HPLC) from multiple reputable suppliers [1]. This contrasts with some close analogs, such as 4-methyl-1H-indazole-3-carboxylic acid, which is often supplied at 95-97% purity . Additionally, the recommended storage temperature for 6-bromo-4-methyl-1H-indazole-3-carboxylic acid is 2-8°C (refrigerated) [1], whereas 6-bromo-1H-indazole-3-carboxylic acid is sometimes stored at room temperature , suggesting potential differences in solid-state stability.

Chemical Procurement Quality Control Reproducibility

Versatile C6 Bromine Cross-Coupling and 4-Methyl Steric Modulation

The 6-bromo substituent is strategically positioned for efficient palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling rapid analog generation [1]. The 4-methyl group provides steric shielding that can influence regioselectivity in subsequent reactions, a feature absent in 6-bromo-1H-indazole-3-carboxylic acid. While direct quantitative yield comparisons are not available in published studies, class-level inference from related indazole derivatives demonstrates that 4-substitution can alter reaction outcomes and biological activity [2].

Synthetic Chemistry Cross-Coupling Scaffold Diversification

6-Bromo-4-methyl-1H-indazole-3-carboxylic acid: High-Value Applications


Kinase Inhibitor Library via C6 Cross-Coupling

The 6-bromo substituent serves as a robust handle for Suzuki-Miyaura coupling, allowing rapid incorporation of diverse aryl and heteroaryl groups to generate focused libraries targeting TTK, PLK4, and Aurora kinases [1][2]. The 4-methyl group modulates the electronic and steric environment of the indazole core, potentially enhancing selectivity for specific kinase isoforms [2].

Tailored Lipophilicity for Lead Optimization

The compound's calculated XLogP of 2.5 positions it favorably for projects requiring moderate lipophilicity to balance permeability and solubility. This differentiates it from more hydrophilic analogs (e.g., 6-bromo-1H-indazole-3-carboxylic acid, XLogP 2.1 [3]) and more lipophilic derivatives, enabling precise physicochemical tuning of lead candidates.

Reproducible Research with High-Purity Building Blocks

Procurement of 6-bromo-4-methyl-1H-indazole-3-carboxylic acid with a guaranteed purity of 98% (HPLC) and refrigerated storage (2-8°C) [4] minimizes batch-to-batch variability and degradation, ensuring reproducible synthetic yields and consistent biological assay results in multi-step synthetic sequences.

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